2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid
Description
Molecular Architecture
The compound features a four-membered azetidine ring substituted at position 1 with a Boc group and at position 2 with both a methyl group and an acetic acid side chain. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The Boc group [(tert-butoxy)carbonyl] introduces steric bulk, while the acetic acid moiety enhances polarity.
Key bond angles and lengths derive from the azetidine ring’s inherent strain. The C-N bond in the ring typically measures 1.47 Å, shorter than standard C-N single bonds (1.50 Å), reflecting partial double-bond character due to conjugation with the Boc group. The methyl group at C2 adopts an equatorial-like orientation to minimize 1,3-diaxial interactions.
IUPAC Nomenclature
Per IUPAC guidelines, the parent structure is azetidine. Substituents are prioritized as follows:
- Boc group : The highest-priority functional group, assigned position 1.
- Methyl group : Position 2.
- Acetic acid : Treated as a side chain at position 2.
The systematic name is 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid . The "2-yl" suffix denotes the acetic acid’s attachment to the azetidine’s second carbon.
Properties
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(12,4)7-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANXTRYTARDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid typically involves the protection of an amine with the BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The BOC-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.
Scientific Research Applications
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its tert-butoxycarbonyl (Boc) protecting group is frequently utilized in organic synthesis to protect amines during reactions, allowing for selective functionalization of other sites on the molecule. This property is crucial for the development of complex organic compounds with desired biological activities .
Synthesis Pathways
Several synthetic routes have been documented for producing 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid, emphasizing efficiency and yield optimization. These methods often involve multi-step processes that incorporate various reagents and conditions tailored to achieve high purity and yield .
Biological Applications
Research indicates that compounds containing azetidine rings, including this compound, exhibit diverse biological activities. Potential applications include:
- Anticancer Agents : Studies have shown that derivatives of azetidine compounds can act as inhibitors against various cancer cell lines, making them candidates for further development as anticancer drugs .
- Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Case Studies and Research Findings
- Inhibitory Activity Against Kinases : A study explored the design of potent inhibitors based on azetidine structures, demonstrating that modifications to the azetidine ring can enhance binding affinity to target kinases involved in cancer progression. The findings suggest that this compound could serve as a precursor for developing selective kinase inhibitors .
- Structure-Activity Relationship (SAR) : Research into the SAR of azetidine derivatives highlighted how changes to substituents on the azetidine ring affect biological activity. This work underscores the importance of this compound in synthesizing derivatives with optimized pharmacological profiles .
- Drug Development Programs : Various drug discovery programs have incorporated this compound as a building block for synthesizing novel therapeutic agents targeting specific diseases, including metabolic disorders and cancers .
Mechanism of Action
The mechanism by which 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid exerts its effects involves the protection of amine groups. The BOC group stabilizes the amine under neutral and basic conditions, preventing unwanted reactions. Upon exposure to acidic conditions, the BOC group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular features, and differentiating characteristics:
Key Comparative Insights:
Cyclopropane-containing analogs (e.g., ) exhibit rigid, planar geometries, favoring interactions with flat binding pockets in biological targets .
Functional Group Effects :
- Thiazole rings () introduce aromaticity and hydrogen-bonding capability, contrasting with the aliphatic azetidine’s flexibility .
- Difluoro substitution () increases electronegativity and metabolic stability, a feature absent in the target compound .
Applications in Synthesis :
- Boc-protected azetidines (e.g., ) are pivotal in constrained peptide synthesis, while phenyl-substituted variants () serve as chiral intermediates .
Safety and Handling :
- Many Boc-protected compounds share hazards such as skin/eye irritation (e.g., H315, H319 in ), necessitating standardized safety protocols .
Research Findings and Trends
- Synthetic Utility : The Boc group’s acid-labile nature allows selective deprotection, enabling sequential functionalization in multi-step syntheses .
- Biological Relevance : Azetidine derivatives are increasingly explored in medicinal chemistry for their ability to mimic peptide bonds while resisting enzymatic degradation .
- Thermodynamic Stability : Computational studies suggest that methyl substitution on azetidine marginally reduces ring strain compared to unsubstituted analogs, enhancing synthetic feasibility .
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Synthesis requires careful control of protecting group stability and steric effects from the 2-methylazetidine ring. The tert-butoxycarbonyl (Boc) group is acid-labile, so reactions should avoid strongly acidic conditions . Optimization may involve:
- Temperature : Moderate temperatures (20–25°C) to prevent premature Boc deprotection.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation without racemization.
- Solvent : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Basic: What chromatographic techniques are recommended for purification?
- Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate or DCM/MeOH) to separate the Boc-protected compound from methylazetidine byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation. Monitor for impurities such as tert-butyl alcohol (a common Boc deprotection byproduct) .
Basic: How can spectroscopic methods confirm the Boc group and structural integrity?
- NMR : Look for tert-butyl protons (1.2–1.4 ppm, singlet) in -NMR and the carbonyl signal (~155 ppm in -NMR).
- HPLC-MS : Confirm molecular weight (e.g., 291.34 g/mol for related Boc-amino acid derivatives) and assess purity (>95%) .
Basic: What storage conditions prevent degradation?
Store sealed in dry, inert environments (argon/vacuum) at room temperature. Degradation products may include:
- Deprotected amine : From acid exposure (e.g., trace TFA).
- Hydrolysis products : Monitor for acetic acid derivatives via LC-MS .
Advanced: How does the 2-methylazetidine ring influence reactivity?
The methyl group introduces steric hindrance, slowing nucleophilic attacks on the acetic acid moiety. This requires:
- Activated coupling agents : HATU or PyBOP for efficient amide bond formation.
- Kinetic studies : Compare reaction rates with non-methylated analogs to quantify steric effects .
Advanced: What mechanistic insights guide Boc deprotection?
The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane) via carbocation formation. Avoid prolonged exposure to prevent azetidine ring opening. Alternative strategies:
- TFA-mediated deprotection : Monitor by -NMR for tert-butyl signal disappearance.
- Microwave-assisted cleavage : Reduces side reactions .
Advanced: How to resolve contradictions in solubility data?
Solubility varies with solvent polarity and pH:
- Polar solvents : DMSO or DMF enhance solubility (>50 mg/mL).
- Aqueous buffers : Low solubility at neutral pH; adjust to pH <4 for protonation of the acetic acid group .
Advanced: Strategies for isotopic labeling?
- -Labeling : Introduce via Boc-protected precursors using -tert-butyl chloroformate.
- Deuterium : Exchange at the methylazetidine ring using DO under basic conditions, ensuring Boc stability .
Safety: What PPE and controls are critical?
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation (H335) .
Application: How is this compound used in drug discovery?
It serves as a rigid scaffold in peptidomimetics and kinase inhibitors. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
